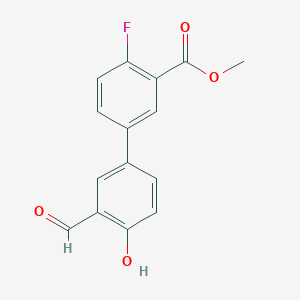
2-Formyl-5-(4-methylsulfonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-5-(4-methylsulfonylphenyl)phenol, 95% (2F5MSPP) is a phenol derivative that has a wide variety of applications in scientific research. It is a versatile compound that can be used in a variety of experiments and has been employed in a range of biochemical and physiological studies. In
Mécanisme D'action
2-Formyl-5-(4-methylsulfonylphenyl)phenol, 95% acts as a substrate for enzymes, meaning that it is a molecule that can be broken down by enzymes to form other molecules. When 2-Formyl-5-(4-methylsulfonylphenyl)phenol, 95% is broken down by enzymes, it is converted into 4-methylsulfonylphenol and formaldehyde. This process is known as enzymatic hydrolysis.
Biochemical and Physiological Effects
2-Formyl-5-(4-methylsulfonylphenyl)phenol, 95% has been used in biochemical and physiological studies to investigate the effects of various compounds on enzymes. It has been used to study the effects of drugs on enzymes, to investigate the effects of hormones on enzymes, and to study the effects of environmental pollutants on enzymes. It has also been used to study the effects of various compounds on the metabolism of cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-5-(4-methylsulfonylphenyl)phenol, 95% has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It is also relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to its use. It is not suitable for use in experiments involving high temperatures or high pH levels, and it is not suitable for use in experiments involving proteins or nucleic acids.
Orientations Futures
There are several potential future directions for the use of 2-Formyl-5-(4-methylsulfonylphenyl)phenol, 95% in scientific research. It could be used in the development of new drugs and therapies, in the study of metabolic pathways, and in the study of the effects of environmental pollutants on enzymes. It could also be used to study the effects of hormones on enzymes and to investigate the effects of drugs on enzymes. Additionally, it could be used to study the effects of various compounds on the metabolism of cells.
Méthodes De Synthèse
2-Formyl-5-(4-methylsulfonylphenyl)phenol, 95% is synthesized using a three-step reaction process from 4-methylsulfonylphenol and formaldehyde. The first step involves the reaction of 4-methylsulfonylphenol with formaldehyde in the presence of a catalyst to form the intermediate 4-methylsulfonylphenylmethylene. The second step involves the reaction of the intermediate with sodium hydroxide to form the desired product, 2-Formyl-5-(4-methylsulfonylphenyl)phenol, 95%. The last step involves the purification of the product by recrystallization.
Applications De Recherche Scientifique
2-Formyl-5-(4-methylsulfonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the detection of enzymes, as a reagent for the synthesis of heterocyclic compounds, and as a starting material for the synthesis of organic compounds. It has also been used in the analysis of proteins, as a probe for the study of enzyme kinetics, and as a fluorescent substrate for the detection of enzymes.
Propriétés
IUPAC Name |
2-hydroxy-4-(4-methylsulfonylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAAYMXOQBFDHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685322 |
Source


|
| Record name | 3-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(4-methylsulfonylphenyl)phenol | |
CAS RN |
1261966-65-7 |
Source


|
| Record name | 3-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














